molecular formula C14H16N2O6S B3022200 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 929696-36-6

1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B3022200
CAS No.: 929696-36-6
M. Wt: 340.35 g/mol
InChI Key: MBKFKAMBIHNKPN-UHFFFAOYSA-N
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Description

1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid is a heterocyclic sulfonamide derivative featuring a benzoxazole ring fused to a piperidine-carboxylic acid scaffold. The benzoxazole moiety (3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl) is sulfonylated at the 6-position, linked to the piperidine ring at the nitrogen atom, with a carboxylic acid substituent at the 3-position of the piperidine. This compound has been cataloged under CAS 929696-36-6 and MFCD12027241, with a purity of 95% .

For instance, sulfonamide derivatives are frequently associated with protease inhibition or antifibrotic activity .

Properties

IUPAC Name

1-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S/c1-15-11-5-4-10(7-12(11)22-14(15)19)23(20,21)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKFKAMBIHNKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC(C3)C(=O)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C₁₄H₁₆N₂O₆S
CAS Number 929696-36-6
Molecular Weight 318.35 g/mol
Hazard Classification Irritant

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, while the piperidine moiety contributes to its pharmacological properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine and benzoxazole exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Activity: The compound has shown effectiveness against a range of bacterial strains. For instance, studies on similar compounds have reported minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent .
Bacterial Strain MIC (μg/mL)
E. coli50
S. aureus30

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for various enzymes:

  • Acetylcholinesterase Inhibition: Compounds with similar structures have been reported to inhibit acetylcholinesterase effectively, which is crucial for treating neurodegenerative diseases .
Enzyme IC50 (μM)
Acetylcholinesterase2.14

Case Studies

  • A study focusing on the synthesis and biological evaluation of piperidine derivatives found that compounds with the sulfonamide functional group exhibited enhanced antibacterial activity compared to those without it. The presence of electron-withdrawing groups on the aromatic rings was noted to increase potency .
  • Another investigation into the pharmacological properties of benzoxazole derivatives highlighted their potential as dual-action agents against both bacterial infections and neurological disorders due to their enzyme inhibition capabilities .

Scientific Research Applications

Medicinal Chemistry

1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid has been studied for its potential therapeutic effects. Its sulfonamide group may enhance biological activity, making it a candidate for developing new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity
Research indicates that compounds with benzoxazole moieties exhibit anticancer properties. Studies have shown that derivatives of benzoxazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to its piperidine structure, which can improve bioavailability and target specificity.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Compounds that interact with the piperidine ring are known to influence dopamine and serotonin pathways, which are critical in treating neurological disorders such as depression and schizophrenia.

Research Insights
Studies have demonstrated that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs). Further research on this compound could elucidate its role in modulating neurotransmitter levels and its efficacy in treating mood disorders.

Antimicrobial Activity

The sulfonamide functional group is known for its antimicrobial properties. Research has shown that compounds containing sulfonamides can inhibit bacterial growth by targeting folic acid synthesis pathways.

Experimental Findings
In vitro studies have indicated that related compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The unique structural features of this compound could enhance this activity further.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their biological or developmental distinctions:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Application Development Status References
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid (Target Compound) Benzoxazole sulfonyl + piperidine-3-carboxylic acid Not explicitly provided Unknown (structural inference: protease/kinase inhibition) Discontinued (CymitQuimica)
Fulacimstat (1-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-...-5-carboxylic acid) Benzoxazole sulfonyl + tetrahydropyrimidine-5-carboxylic acid (vs. piperidine-3-carboxylic acid) Not provided Cysymase inhibitor, antifibrotic Investigational (patented)
2-(3,4-Dimethoxyphenoxy)ethyl (2S)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-2-carboxylate Benzothiazole sulfonyl + piperidine-2-carboxylate (vs. benzoxazole + piperidine-3-carboxylic acid) 522.591 Ligand in PDB (potential protease target) Research tool
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid Positional isomer: carboxylic acid at piperidine-4 (vs. 3) Not provided Unknown Available (95% purity)
1-Benzenesulfonyl-piperidine-3-carboxylic acid Simple benzenesulfonyl group (vs. benzoxazole sulfonyl) Not provided Not specified Catalogued (CAS 321970-54-1)

Key Observations:

Core Heterocycle Variations :

  • Benzoxazole vs. Benzothiazole : Replacing benzoxazole with benzothiazole (as in ) alters electronic properties and binding affinity. Benzothiazoles are often associated with kinase inhibition , while benzoxazoles (as in fulacimstat) are linked to antifibrotic activity .
  • Piperidine Carboxylic Acid Position : The positional isomer (piperidine-4-carboxylic acid vs. 3-carboxylic acid) may affect target selectivity due to spatial differences in the carboxylic acid group .

Pharmacological Implications: Fulacimstat: Demonstrates the significance of the tetrahydropyrimidine-5-carboxylic acid moiety in antifibrotic activity, contrasting with the piperidine-3-carboxylic acid in the target compound .

Development Status :

  • The discontinuation of the target compound contrasts with fulacimstat’s active patent status and the benzothiazole derivative’s role as a research tool. This may reflect differences in efficacy, toxicity, or commercial prioritization .

Research Findings and Data Gaps

  • Structural-Activity Relationship (SAR): No direct data on the target compound’s activity are available. However, analogs like fulacimstat and the benzothiazole derivative suggest that sulfonamide-linked heterocycles paired with carboxylic acid groups are pharmacologically relevant .
  • Synthetic Challenges : The discontinuation of the target compound may relate to synthetic complexity or instability of the benzoxazole-piperidine sulfonamide linkage, a common issue in sulfonamide-based drug development .

Q & A

Q. What are the recommended synthetic routes for 1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative of 3-methyl-2-oxo-1,3-benzoxazole with a piperidine-3-carboxylic acid scaffold. Key steps include:

  • Sulfonylation: Reacting 6-chlorosulfonyl-3-methyl-1,3-benzoxazol-2(3H)-one with piperidine-3-carboxylic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Purification: Use recrystallization or column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Characterization: Confirm structure using 1H^1H-NMR (DMSO-d6d_6, 400 MHz) and ESI-MS to verify molecular weight and functional groups .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS to identify hydrolytic cleavage sites (e.g., sulfonamide or benzoxazole rings) .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at –20°C in anhydrous DMSO to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved across different solvent systems?

Methodological Answer:

  • Solvent Screening: Use a high-throughput solubility assay (e.g., shake-flask method) in DMSO, water, ethanol, and acetonitrile. Measure saturation solubility via UV-Vis spectroscopy at λmax (~270 nm) .
  • Data Reconciliation: Apply Hansen solubility parameters (HSPs) to model interactions between the compound’s sulfonamide group and solvent polarity. For example, poor aqueous solubility may arise from the hydrophobic benzoxazole moiety, requiring co-solvents like PEG-400 .

Q. What experimental strategies are effective for studying its potential biological activity, such as enzyme inhibition or antiproliferative effects?

Methodological Answer:

  • Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or proteases, leveraging the sulfonamide group’s propensity to interact with catalytic residues .
  • In Vitro Assays: Test antiproliferative activity in cancer cell lines (e.g., prostate cancer PC-3) via MTT assay. Compare results with structurally related compounds like FMPPP, which inhibits mTOR/p70S6K pathways .
  • Mechanistic Studies: Perform Western blotting to assess autophagy markers (LC3-II) or apoptosis (caspase-3 cleavage) after treatment .

Q. How can researchers address impurities or epimeric byproducts formed during synthesis?

Methodological Answer:

  • Impurity Profiling: Use UPLC-MS with a HILIC column to separate epimers (if present) resulting from chiral centers in the piperidine ring. Optimize chromatographic conditions (e.g., pH 6.8 ammonium acetate buffer) to resolve co-eluting peaks .
  • Epimer Control: Introduce stereoselective synthesis steps, such as chiral auxiliaries or asymmetric catalysis, to minimize racemization during sulfonylation .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be investigated?

Methodological Answer:

  • Reproducibility Checks: Replicate synthesis and purification steps using identical reagents (e.g., anhydrous solvents) and equipment (e.g., vacuum oven for drying). Compare DSC-derived melting points with literature values .
  • Spectral Validation: Cross-validate 1H^1H-NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). For example, the piperidine ring’s protons should appear as multiplet signals between δ 1.5–3.0 ppm .

Experimental Design Considerations

Q. What in silico tools are recommended for optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate logP (target <3), blood-brain barrier permeability, and CYP450 inhibition. Modify the benzoxazole substituents (e.g., introducing polar groups) to enhance solubility .
  • Metabolite Prediction: Employ MetaSite to identify potential Phase I/II metabolites, focusing on sulfonamide hydrolysis or glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid

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